Loteprednol

Vue d'ensemble

Description

Le loteprednol, synthétisé sous forme d'ester de this compound établonade, est un corticostéroïde topique principalement utilisé pour traiter les inflammations de l'œil. Il est commercialisé sous diverses marques, notamment Lotemax et Loterex . Le this compound a été breveté en 1980 et approuvé pour un usage médical en 1998 . Il est disponible en tant que médicament générique et est utilisé pour réduire l'inflammation après une chirurgie oculaire, traiter la conjonctivite allergique saisonnière, l'uvéite et les formes chroniques de kératite .

Méthodes De Préparation

La préparation de l'établonade de loteprednol implique plusieurs étapes de synthèse :

Réaction de N-arylation : Le composé I réagit avec un analogue d'iodobenzène en conditions alcalines pour obtenir le composé II.

Réaction de suppression : Le composé II réagit avec un analogue d'oxirane dans le méthanol en conditions alcalines pour obtenir le composé III.

Réaction d'estérification : Le composé III réagit avec du chloroformiate d'éthyle en conditions alcalines organiques pour obtenir le composé IV.

Réaction de chloration : Le composé IV subit une chloration sous l'action du persulfate de potassium pour donner l'établonade de this compound.

Analyse Des Réactions Chimiques

L'établonade de loteprednol subit diverses réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.

Photolyse : L'exposition à la lumière peut entraîner la dégradation de l'établonade de this compound.

Les réactifs et conditions courants utilisés dans ces réactions comprennent l'acétonitrile, l'eau, l'acide acétique et diverses conditions de stress telles que l'hydrolyse acide et alcaline, le stress hydrique, l'oxydation, la photolyse et la chaleur . Les principaux produits formés à partir de ces réactions sont des produits de dégradation qui n'interfèrent pas avec la détection de l'établonade de this compound .

4. Applications de la recherche scientifique

L'établonade de this compound a plusieurs applications de recherche scientifique :

Médecine : Il est utilisé dans les solutions ophtalmiques pour le traitement des affections inflammatoires de l'œil sensibles aux stéroïdes, telles que la conjonctivite allergique, l'uvéite, l'acné rosacée, la kératite ponctuée superficielle, la kératite herpétique zoster, l'iritis, la cyclitis et certaines conjonctivites infectieuses.

Systèmes de délivrance de médicaments : La recherche a démontré l'utilisation de systèmes de délivrance de médicaments à base de nanoparticules pour améliorer la biodisponibilité de l'établonade de this compound.

Patchs oculaires : L'établonade de this compound a été incorporée dans des patchs oculaires adhésifs pour le traitement des blessures oculaires.

5. Mécanisme d'action

L'établonade de this compound exerce ses effets par ses propriétés anti-inflammatoires. Il inhibe la réponse inflammatoire en modulant l'activité du récepteur cytosolique des glucocorticoïdes au niveau génomique . Cette modulation conduit à la production de lipocortines, qui inhibent l'activité des prostaglandines et des leucotriènes . Le composé est conçu pour être actif localement au site d'administration, puis rapidement métabolisé en composants inactifs, minimisant les effets indésirables .

Applications De Recherche Scientifique

Treatment of Dry Eye Disease

Loteprednol etabonate is approved for the short-term treatment of the signs and symptoms of Dry Eye Disease (DED). Studies have demonstrated that it can significantly improve both subjective and objective measures of dry eye when used alone or in combination with other therapies, such as artificial tears or cyclosporine A.

Key Findings:

- A formulation utilizing this compound etabonate with microemulsion technology showed a 3.6-fold increase in maximum drug concentration at the cornea compared to traditional formulations, enhancing drug delivery to ocular tissues .

- Clinical trials indicated that patients treated with this compound etabonate reported significant improvements in symptoms associated with DED, particularly those with an inflammatory component .

Postoperative Inflammation Management

This compound etabonate is widely used for managing postoperative inflammation following ocular surgeries, such as cataract surgery. Its unique pharmacokinetic profile allows for effective inflammation control with a lower risk of intraocular pressure (IOP) elevation compared to other corticosteroids.

Efficacy Data:

- In randomized controlled trials, this compound etabonate demonstrated comparable efficacy to prednisolone acetate while exhibiting fewer clinically significant increases in IOP (≥10 mmHg) among patients .

- A study showed that 84% of patients experienced resolution of pain post-surgery when treated with this compound etabonate, compared to 56% in the placebo group .

| Study Type | Treatment Group | Resolution of Pain (%) | IOP Increase (%) |

|---|---|---|---|

| Randomized Controlled Trial | This compound etabonate | 84% | 1.95% |

| Placebo | - | 56% | 7.48% |

Treatment of Allergic Conjunctivitis

This compound etabonate is also indicated for allergic conjunctivitis, where it helps alleviate symptoms such as redness, itching, and swelling.

Clinical Insights:

- The compound effectively reduces inflammatory responses associated with allergic reactions, providing rapid relief from symptoms .

- Its low systemic absorption minimizes the risk of side effects commonly associated with corticosteroids.

Combination Therapies

Recent studies have explored the efficacy of this compound etabonate in combination with other agents, such as tobramycin, for enhanced therapeutic outcomes.

Combination Study Results:

- A trial comparing this compound etabonate and tobramycin against dexamethasone and tobramycin found that the this compound combination had a significantly lower incidence of IOP elevation .

| Treatment Group | IOP Elevation (%) | Efficacy |

|---|---|---|

| This compound + Tobramycin | 1.95% | High |

| Dexamethasone + Tobramycin | 7.48% | Moderate |

Safety Profile

The safety profile of this compound etabonate is one of its key advantages over traditional corticosteroids. Studies indicate minimal effects on IOP even with prolonged use.

Safety Data:

Mécanisme D'action

Loteprednol etabonate exerts its effects through its anti-inflammatory properties. It inhibits the inflammatory response by modulating the activity of the cytosolic glucocorticoid receptor at the genomic level . This modulation leads to the production of lipocortins, which inhibit the activity of prostaglandins and leukotrienes . The compound is designed to be active locally at the site of administration and then rapidly metabolized to inactive components, minimizing adverse effects .

Comparaison Avec Des Composés Similaires

L'établonade de loteprednol est comparée à d'autres corticostéroïdes tels que l'acétate de prednisolone. Les deux composés sont utilisés pour traiter l'inflammation après une chirurgie de la cataracte, mais l'établonade de this compound s'est avérée avoir un moindre effet sur la pression intraoculaire par rapport à l'acétate de prednisolone . Cela fait de l'établonade de this compound une option plus sûre pour les patients présentant un risque accru de pression intraoculaire.

Composés similaires

- Acétate de prednisolone

- Dexamethasone

- Fluorometholone

L'établonade de this compound est unique en raison de sa conception en tant que "médicament doux", qui est actif localement et rapidement métabolisé en composants inactifs, réduisant le risque d'effets secondaires systémiques .

Activité Biologique

Loteprednol etabonate (LE) is a synthetic corticosteroid designed for ocular use, primarily to manage inflammation and pain associated with various eye conditions. Its unique chemical structure allows for rapid metabolism into inactive metabolites, minimizing potential side effects commonly associated with traditional corticosteroids. This article explores the biological activity of this compound, focusing on its efficacy, safety, and clinical applications supported by diverse research findings.

This compound is derived from prednisolone but features a retrometabolically designed structure that includes a 17α-chloromethyl ester and a 17β-etabonate group. This modification enhances its lipophilicity and glucocorticoid receptor binding affinity while reducing the likelihood of intraocular pressure (IOP) elevation and cataract formation, which are significant concerns with other corticosteroids .

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of this compound in treating ocular inflammation. Below is a summary of key clinical findings:

Safety Profile

This compound has a favorable safety profile compared to traditional corticosteroids. Studies indicate minimal changes in IOP among patients treated with this compound, with no clinically significant increases observed in most cases . The absence of a C-20 ketone group prevents the formation of potentially harmful intermediates that can lead to cataract development, further supporting its safety as an ocular treatment option .

Case Studies

- Case Study on Postoperative Inflammation : A multicenter trial involving patients undergoing cataract surgery found that those treated with this compound experienced faster resolution of inflammation and less postoperative pain compared to those receiving placebo. The study highlighted a complete resolution rate of anterior chamber cells at 29% for the this compound group versus only 9% for the control group .

- Real-World Application : A retrospective chart review assessed the use of this compound etabonate/tobramycin combination therapy for managing blepharokeratoconjunctivitis. Results indicated high safety with no significant adverse events reported, reinforcing its clinical utility in optometric practice .

Propriétés

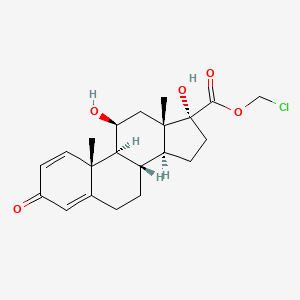

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZVAYHNBBHPTO-MXRBDKCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156128 | |

| Record name | Loteprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.36e-02 g/L | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129260-79-3, 82034-46-6 | |

| Record name | Loteprednol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129260-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loteprednol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129260793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loteprednol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loteprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOTEPREDNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8CBU6KR16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 224 °C | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does loteprednol etabonate exert its anti-inflammatory effects?

A1: this compound etabonate is a "soft" corticosteroid that interacts with specific intracellular glucocorticoid receptors. [] Upon binding, the complex translocates to the nucleus and binds to DNA, modulating gene expression. [] This leads to the induction of anti-inflammatory proteins, like lipocortins, and the inhibition of inflammatory mediators, like prostaglandins and leukotrienes. []

Q2: What are lipocortins and how do they contribute to this compound etabonate’s anti-inflammatory activity?

A2: Lipocortins are a family of proteins that inhibit phospholipase A2. [] By inhibiting this enzyme, this compound etabonate indirectly reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. []

Q3: What is the chemical structure of this compound etabonate?

A3: this compound etabonate is the etabonate ester of this compound, a corticosteroid analog of prednisolone. Its full chemical name is chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate. []

Q4: Are there any readily available spectroscopic data for this compound etabonate?

A4: While the provided research papers do not list specific spectroscopic data, they utilize UV detection at wavelengths of 243 nm, 244 nm, 245 nm, 264.2 nm, and 266 nm for analytical purposes. [, , , , ]

Q5: What is known about the stability of this compound etabonate under various conditions?

A5: Studies have evaluated this compound etabonate's stability under various stress conditions including acidic, alkaline, oxidative, photolytic, and thermal stress. [, ] Results indicate that the compound is susceptible to degradation under certain conditions, highlighting the importance of appropriate formulation and storage conditions.

Q6: How does the stability of this compound etabonate affect its pharmaceutical applications?

A6: The susceptibility of this compound etabonate to degradation necessitates careful consideration during formulation development. Studies have investigated strategies to enhance its stability and optimize its therapeutic effectiveness. [, ]

A6: The provided research articles do not discuss catalytic properties or applications of this compound etabonate. It is primarily investigated for its pharmacological activity as a corticosteroid.

Q7: Are there any available computational studies on this compound etabonate?

A5: While the provided research papers do not detail computational studies, they highlight the structural modifications made to prednisolone to create this compound etabonate, indicating an understanding of structure-activity relationships. [, ] This suggests potential for future research utilizing computational methods to further explore SAR and optimize the compound's properties.

Q8: What are the structural features of this compound etabonate that contribute to its "soft" steroid properties?

A6: The key structural feature contributing to the "soft" steroid properties of this compound etabonate is the presence of a chloromethyl ester group at the 17β position. [] This modification allows for rapid deactivation by esterases in the body, leading to a reduced risk of systemic side effects compared to traditional corticosteroids. [, ]

Q9: What are the recommended storage conditions for this compound etabonate formulations?

A7: While specific storage recommendations vary depending on the formulation, it is generally recommended to store this compound etabonate ophthalmic suspensions at 2-8°C. []

Q10: What formulation strategies have been explored to improve this compound etabonate's stability and bioavailability?

A8: Researchers have investigated various formulation strategies, including the development of nanosuspensions using mucus-penetrating particle (MPP) technology, to enhance ocular surface penetration and therapeutic efficacy. []

Q11: What is known about the pharmacokinetic profile of this compound etabonate?

A9: this compound etabonate exhibits high plasma protein binding (>90%) and a high erythrocyte-buffer partition coefficient (7.8). [] Orally administered this compound etabonate undergoes significant first-pass metabolism, resulting in the detection of only metabolites in plasma. [] Intravenous administration in dogs revealed a terminal half-life of 2.8 hours. []

Q12: What ocular conditions has this compound etabonate been investigated for?

A12: this compound etabonate has been investigated for its efficacy in various ocular conditions including:

- Vernal keratoconjunctivitis (VKC) [, ]

- Giant papillary conjunctivitis []

- Postoperative inflammation after cataract surgery [, , , , ]

- Uveitis []

- Dry eye disease [, , ]

- Corneal transplantation []

- Strabismus surgery []

Q13: What animal models have been used to study this compound etabonate?

A12: Studies have utilized various animal models, including rabbits, rats, mice, guinea pigs, and pigs to investigate the pharmacological effects and safety profile of this compound etabonate. [, , ]

A13: The provided research articles do not discuss resistance or cross-resistance mechanisms related to this compound etabonate.

Q14: What are the potential ocular side effects of this compound etabonate?

A14: While generally well-tolerated, prolonged or excessive use of topical corticosteroids like this compound etabonate can increase the risk of:

- Elevated intraocular pressure (IOP) [, , , , , , , , ]

- Cataract formation []

- Increased susceptibility to infections []

- Delayed wound healing []

Q15: How does the safety profile of this compound etabonate compare to other corticosteroids?

A14: Studies suggest that this compound etabonate exhibits a lower propensity to elevate IOP compared to other corticosteroids like prednisolone acetate. [, , , , ] This is attributed to its "soft" steroid properties and rapid deactivation into inactive metabolites. [, ]

Q16: What drug delivery strategies are employed to enhance this compound etabonate's ocular bioavailability?

A15: Researchers have developed a novel this compound etabonate nanosuspension formulation using mucus-penetrating particle (MPP) technology. [] This technology aims to improve the drug's penetration into target tissues on the ocular surface, potentially leading to enhanced efficacy. []

A14: While the provided research articles do not delve into specific biomarkers for this compound etabonate, they emphasize the importance of monitoring clinical parameters like IOP and inflammation during treatment. [, ] This suggests potential for future research to identify biomarkers that could predict treatment response or monitor for potential adverse effects.

Q17: What analytical methods have been employed to quantify this compound etabonate?

A17: Several analytical methods have been developed and validated for the quantification of this compound etabonate:

- High-performance liquid chromatography (HPLC) with UV detection [, , , , , , ]

- Spectrophotometry, including UV spectrophotometry and ratio spectra derivative methods [, ]

A17: The provided research articles do not address the environmental impact or degradation of this compound etabonate.

Q18: How does the solubility of this compound etabonate impact its formulation and ocular bioavailability?

A17: While specific solubility data are not detailed in the provided articles, the development of various formulations, including suspensions and gels, suggests consideration for its solubility characteristics. [, , , , ] Research emphasizes the importance of achieving optimal drug release and penetration into ocular tissues for therapeutic efficacy. []

Q19: What validation parameters were assessed for the analytical methods used to quantify this compound etabonate?

A19: Developed analytical methods underwent validation procedures according to ICH guidelines, ensuring:

- Linearity: A linear relationship between drug concentration and analytical response over a specific range. [, , , , , ]

- Accuracy: Closeness of measured values to the true value, typically determined through recovery studies. [, , , ]

- Precision: Agreement between repeated measurements, assessed through repeatability and intermediate precision studies. [, , ]

- Specificity: Ability to distinguish the analyte from other components in the sample matrix, particularly degradation products. [, , ]

A19: While specific quality control and assurance measures are not detailed in the provided research, the emphasis on validated analytical methods for characterizing and quantifying this compound etabonate underscores the importance of these aspects in pharmaceutical development and manufacturing.

Q20: What are some alternative treatments for ocular inflammation and allergic conjunctivitis?

A20: Besides this compound etabonate, other treatment options for ocular inflammation and allergic conjunctivitis include:

- Other topical corticosteroids, such as fluorometholone and prednisolone acetate, although these may carry a higher risk of IOP elevation. [, , , , , , ]

- Topical non-steroidal anti-inflammatory drugs (NSAIDs), like ketorolac tromethamine, diclofenac, and bromfenac sodium, which may be preferable for patients at risk of steroid-induced IOP elevation. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.